molecular formula C14H18FN3S B11742854 1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11742854
M. Wt: 279.38 g/mol
InChI Key: BWWNYIMPBBRJHR-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclohexyl group, a fluorothiophene moiety, and a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Attachment of the Fluorothiophene Moiety: The fluorothiophene moiety can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of fluorothiophene with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-cyclohexyl-N-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-cyclohexyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Uniqueness

1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of the fluorothiophene moiety, which can impart specific electronic and steric properties

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

2-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H18FN3S/c15-13-7-6-12(19-13)10-16-14-8-9-17-18(14)11-4-2-1-3-5-11/h6-9,11,16H,1-5,10H2

InChI Key

BWWNYIMPBBRJHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)NCC3=CC=C(S3)F

Origin of Product

United States

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